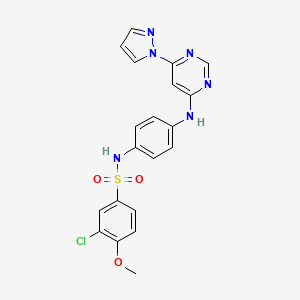

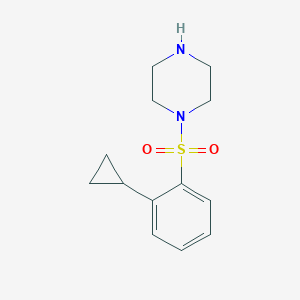

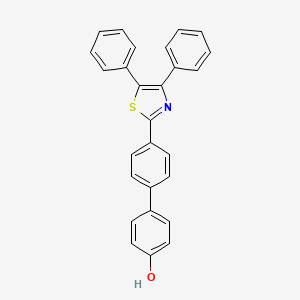

![molecular formula C22H28N6O2 B2742698 8-(2-(dimethylamino)ethyl)-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919041-13-7](/img/structure/B2742698.png)

8-(2-(dimethylamino)ethyl)-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound appears to contain elements of 2,5-Dimethylbenzyl alcohol and Tris(2-dimethylaminoethyl)amine . These are both organic compounds with various applications in scientific research .

Synthesis Analysis

While specific synthesis methods for this compound are not available, the components like 2,5-Dimethylbenzyl alcohol and Tris(2-dimethylaminoethyl)amine are often used in chemical reactions .Aplicaciones Científicas De Investigación

Propagation Rate Coefficients: DMAEMA exhibits a characteristic propagation rate coefficient ((k_p)) with an activation energy ((E_A)) of 20.8 kJ mol(^{-1}). At 25 °C, the value of (k_p) is 607 L mol(^{-1}) s(^{-1}), consistent with literature reports .

Mixed Solvent Systems: When DMAEMA is dissolved in ethanol (EtOH)/water mixtures, the polymerization kinetics change. Lowering the monomer content in EtOH below 20 wt% increases (k_p) and decreases (E_A). Additionally, increasing the water fraction in EtOH/H(_2)O solvent mixtures enhances (k_p), providing a route to synthesize DMAEMA polymers in an aqueous environment .

Dual-Controllable Oil/Water Separation Materials

DMAEMA has been utilized in the fabrication of thermo- and pH-responsive oil/water separation materials. By free radical polymerization of DMAEMA and methacrylic acid (MAA), super-hydrophilic hydrogel films were coated onto stainless steel mesh substrates. These materials exhibit dual-controllable behavior, making them suitable for efficient oil/water separation .

Functionalized Agarose Copolymers

Quaternized poly(2-(dimethylamino)ethyl methacrylate)-grafted agarose (Agr-g-QPDMAEMA) copolymers have been synthesized using atom transfer radical polymerization (ATRP). These copolymers combine the properties of agarose with the functionality of DMAEMA. Potential applications include drug delivery, chromatography, and bioseparation .

Biomedical and Drug Delivery Applications

Given its unique structure, DMAEMA holds promise in biomedical applications. Researchers are exploring its use in drug delivery systems, gene delivery vectors, and tissue engineering scaffolds. The presence of tertiary amine groups allows for pH-responsive behavior, making it suitable for targeted drug release .

Photodynamic Therapy (PDT) Agents

The imidazo[2,1-f]purine core of DMAEMA suggests potential as a photosensitizer for PDT. Researchers are investigating its ability to generate reactive oxygen species upon light activation, which could be harnessed for cancer treatment. Further studies are needed to optimize its PDT efficacy .

Propiedades

IUPAC Name |

6-[2-(dimethylamino)ethyl]-2-[(2,5-dimethylphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N6O2/c1-14-7-8-15(2)17(11-14)13-28-20(29)18-19(25(6)22(28)30)23-21-26(10-9-24(4)5)16(3)12-27(18)21/h7-8,11-12H,9-10,13H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLBRGXUPMIUUDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(N=C4N3C=C(N4CCN(C)C)C)N(C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 16615215 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

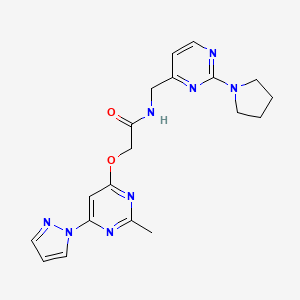

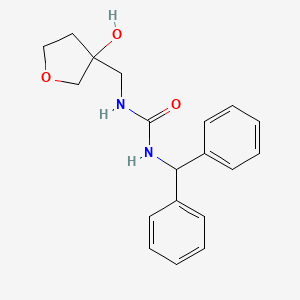

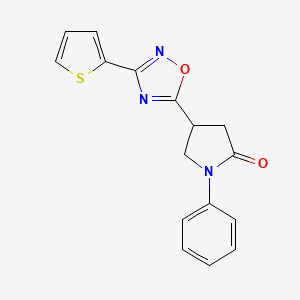

![N-{2-[(2-furylmethyl)(isopropyl)amino]ethyl}-3-[4-(4-methylbenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2742615.png)

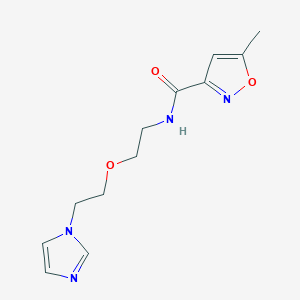

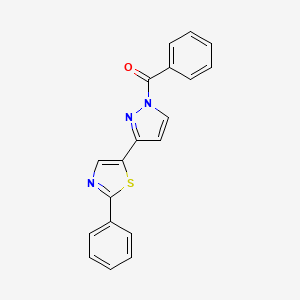

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2742630.png)

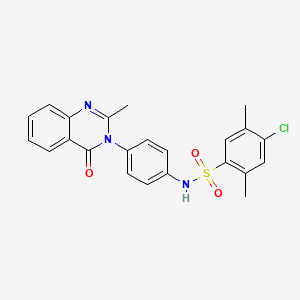

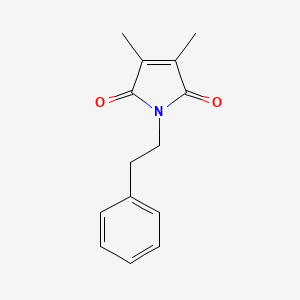

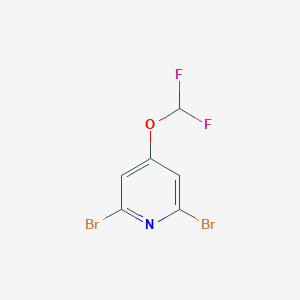

![3-(4-ethoxyphenyl)-8-methoxy-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2742635.png)